5-Tert-butyltryptamine

Overview

Description

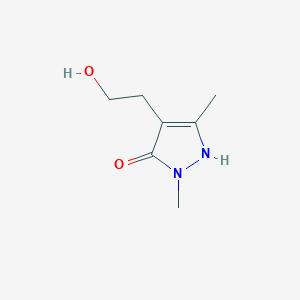

5-Tert-butyltryptamine is a type of 5-alkyltryptamine . It has a molecular formula of C14H20N2 and an average mass of 216.322 Da . It is known to exhibit high binding affinities for the human 5-HT1D receptor .

Synthesis Analysis

The synthesis of 5-Tert-butyltryptamine involves a series of 5-alkyltryptamine analogues . The size of the lipophilic alkyl group at the 5-position of the indole has a significant impact on the 5-HT1D binding affinity . Compounds with a tert-butyl group at the 5-position were identified, and these analogues display high binding affinity (Ki < 1 nM) and moderate receptor selectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Tert-butyltryptamine are not explicitly mentioned in the available resources. It has a molecular formula of C14H20N2 and an average mass of 216.322 Da .Scientific Research Applications

Neuropharmacological Studies

5-Tert-butyltryptamine has been studied for its influence on serotonin (5-hydroxytryptamine, 5-HT) release and receptor interactions. Research conducted by Starkey and Skingle (1994) demonstrated the modulation of 5-HT release in the guinea-pig dorsal raphé nucleus, highlighting the role of 5-HT1A and 5-HT1D receptors in this process (Starkey & Skingle, 1994). Assié and Koek (1996) further explored the effects of 5-HT1A receptor antagonists on hippocampal 5-HT levels, contributing to our understanding of these receptors' functions (Assié & Koek, 1996).

Serotonin Receptor Research

The study of 5-Tert-butyltryptamine includes its interaction with various serotonin receptors. Xu et al. (1999) focused on the 5-HT1D receptor, finding that certain 5-alkyltryptamine analogues, including compounds with a tert-butyl group, displayed high binding affinity for this receptor (Xu et al., 1999). López-Rodríguez et al. (2002) reviewed the development of arylpiperazine derivatives acting at 5-HT(1A) receptors, discussing the structure-affinity relationships and pharmacological applications of these compounds (López-Rodríguez et al., 2002).

Application in Psychiatric Disorders

The potential role of 5-Tert-butyltryptamine in the treatment of psychiatric disorders such as anxiety and depression has been explored. The compound's effects on 5-HT1A receptors, which are involved in these disorders, are particularly relevant. Hjorth and Auerbach (1994) provided evidence for the importance of 5-HT1A autoreceptors in the action of selective serotonin reuptake inhibitors, which are commonly used in treating depression (Hjorth & Auerbach, 1994).

Implications in Neurological and Cardiovascular Research

Research on 5-Tert-butyltryptamine extends to its implications in neurological and cardiovascular systems. Studies like the one conducted by Watts et al. (2012) on serotonin and blood pressure regulation shed light on the broader physiological roles of 5-HT and its analogues (Watts et al., 2012). Additionally, Thompson (2013) discussed the pharmacology of 5-HT(3) receptors, which are significant in treating nausea and vomiting, and the development of related ligands (Thompson, 2013).

Safety And Hazards

When handling 5-Tert-butyltryptamine, it’s advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

2-(5-tert-butyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-14(2,3)11-4-5-13-12(8-11)10(6-7-15)9-16-13/h4-5,8-9,16H,6-7,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCZXQIDXFHTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376405 | |

| Record name | 5-TERT-BUTYLTRYPTAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyltryptamine | |

CAS RN |

222733-86-0 | |

| Record name | 5-TERT-BUTYLTRYPTAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride](/img/structure/B1596848.png)

![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)

![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)